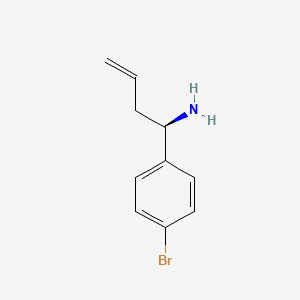
(R)-1-(4-Bromophenyl)but-3-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Bromophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenyl amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)but-3-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form (E)-1-(4-bromophenyl)but-2-en-1-one.
Reduction: The (E)-1-(4-bromophenyl)but-2-en-1-one is then reduced using a chiral reducing agent to obtain ®-1-(4-bromophenyl)but-3-en-1-ol.
Amination: Finally, the ®-1-(4-bromophenyl)but-3-en-1-ol is subjected to an amination reaction to yield ®-1-(4-Bromophenyl)but-3-en-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(4-Bromophenyl)but-3-en-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of cost-effective and environmentally friendly reagents.
化学反応の分析
Types of Reactions
®-1-(4-Bromophenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ®-1-(4-Bromophenyl)butan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
®-1-(4-Bromophenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(4-Bromophenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- ®-1-(4-Chlorophenyl)but-3-en-1-amine
- ®-1-(4-Fluorophenyl)but-3-en-1-amine
- ®-1-(4-Methylphenyl)but-3-en-1-amine
Uniqueness
®-1-(4-Bromophenyl)but-3-en-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(1R)-1-(4-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1 |
InChIキー |
QJBPQBRSRNDVJT-SNVBAGLBSA-N |
異性体SMILES |
C=CC[C@H](C1=CC=C(C=C1)Br)N |
正規SMILES |
C=CCC(C1=CC=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


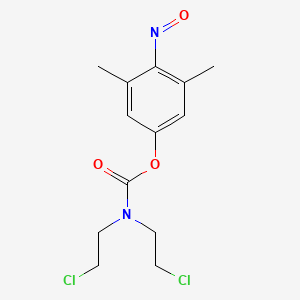
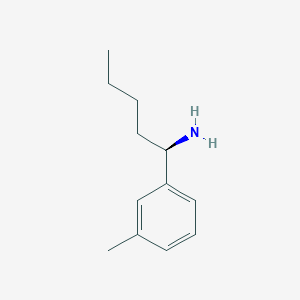
![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
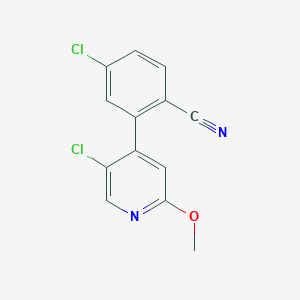
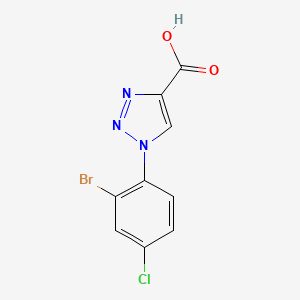

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
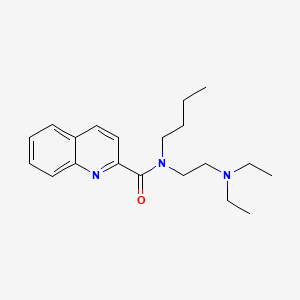
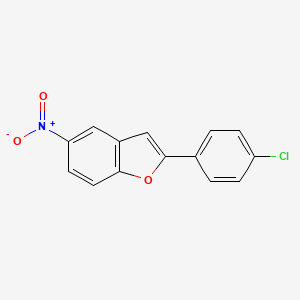
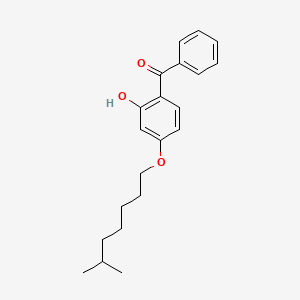

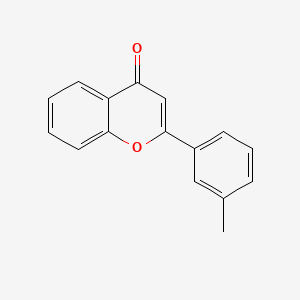
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
